molecular formula C9H15ClN2S B5551183 5-(tert-butylthio)-2-pyridinamine hydrochloride CAS No. 71167-02-7

5-(tert-butylthio)-2-pyridinamine hydrochloride

Cat. No. B5551183
CAS RN: 71167-02-7
M. Wt: 218.75 g/mol
InChI Key: SSHZDYGRTOAYOR-UHFFFAOYSA-N
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Description

5-(tert-butylthio)-2-pyridinamine hydrochloride, also known as TBNPA, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 211.77 g/mol. TBNPA is primarily used as a reagent in various chemical reactions and has several applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-(tert-butylthio)-2-pyridinamine hydrochloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the reduction of nitro compounds and the formation of imines. 5-(tert-butylthio)-2-pyridinamine hydrochloride is also known to form complexes with metal ions, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
5-(tert-butylthio)-2-pyridinamine hydrochloride has no known biochemical or physiological effects on living organisms. It is primarily used as a reagent in chemical reactions and has no therapeutic or pharmacological properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(tert-butylthio)-2-pyridinamine hydrochloride in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent in various chemical reactions and can be easily synthesized in the laboratory. However, 5-(tert-butylthio)-2-pyridinamine hydrochloride is highly toxic and should be handled with care. It is also relatively expensive and may not be suitable for large-scale industrial applications.

Future Directions

There are several future directions for the research and development of 5-(tert-butylthio)-2-pyridinamine hydrochloride. One area of interest is the development of new synthetic methods for 5-(tert-butylthio)-2-pyridinamine hydrochloride that are more efficient and cost-effective. Another area of interest is the use of 5-(tert-butylthio)-2-pyridinamine hydrochloride as a ligand in metal-catalyzed reactions, which could lead to the development of new catalysts for organic synthesis. Additionally, the potential use of 5-(tert-butylthio)-2-pyridinamine hydrochloride in the development of new drugs and pharmaceuticals is an area of active research.

Synthesis Methods

5-(tert-butylthio)-2-pyridinamine hydrochloride can be synthesized by several methods, including the reaction of 2-chloro-5-(tert-butylthio)pyridine with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The yield of 5-(tert-butylthio)-2-pyridinamine hydrochloride can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

5-(tert-butylthio)-2-pyridinamine hydrochloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the field of medicinal chemistry to develop new drugs and pharmaceuticals. 5-(tert-butylthio)-2-pyridinamine hydrochloride is also used as a ligand in metal-catalyzed reactions and as a reducing agent in organic synthesis.

properties

IUPAC Name

5-tert-butylsulfanylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.ClH/c1-9(2,3)12-7-4-5-8(10)11-6-7;/h4-6H,1-3H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZDYGRTOAYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butylthio)pyridin-2-amine hydrochloride

CAS RN

71167-02-7
Record name 2-Pyridinamine, 5-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71167-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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